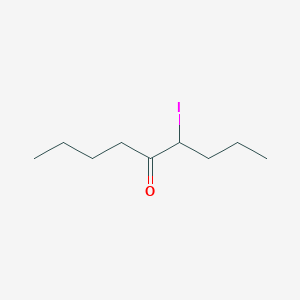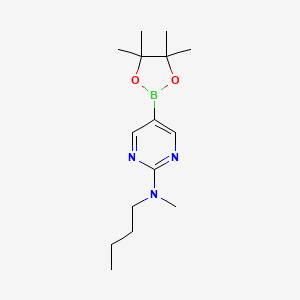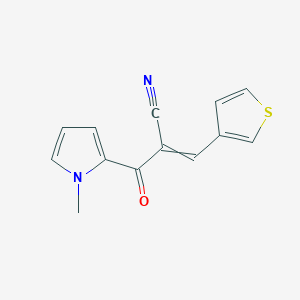
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile is an organic compound that features a pyrrole ring, a thiophene ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile likely involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling through a carbonylation reaction. The nitrile group can be introduced via a cyanation reaction. Typical reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to be cost-effective and scalable. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound could be investigated for its potential pharmacological properties. The presence of the pyrrole and thiophene rings suggests that it might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers. Its structural features might impart desirable electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. In an industrial context, its electronic properties might be exploited in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrrole and thiophene derivatives, such as:
- 2-(1-Methylpyrrole-2-carbonyl)-3-(furan-3-yl)prop-2-enenitrile
- 2-(1-Methylpyrrole-2-carbonyl)-3-(benzothiophen-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile lies in its specific combination of functional groups and rings, which might impart unique chemical and physical properties. This could make it particularly valuable in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H10N2OS |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-(1-methylpyrrole-2-carbonyl)-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H10N2OS/c1-15-5-2-3-12(15)13(16)11(8-14)7-10-4-6-17-9-10/h2-7,9H,1H3 |
Clave InChI |
ZRKDYLHNTXLSTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(=O)C(=CC2=CSC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B12513942.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
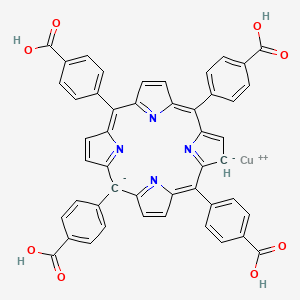
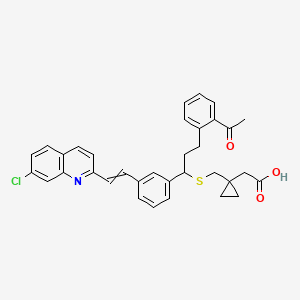


![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
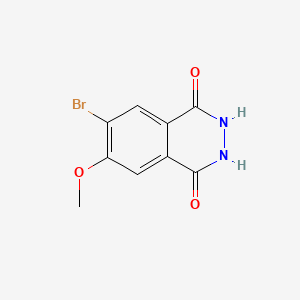
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
